L-Leucine-d10
Overview
Description
L-Leucine-d10 is a deuterium-labeled form of L-Leucine, an essential branched-chain amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into L-Leucine results in this compound. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and protein synthesis. L-Leucine itself is known for its role in activating the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and metabolism .
Mechanism of Action
Target of Action
L-Leucine-d10 is a deuterium-labeled form of L-Leucine . L-Leucine is an essential branched-chain amino acid (BCAA) that primarily targets the mTOR signaling pathway . The mTOR pathway plays a crucial role in cellular processes such as protein synthesis and cell growth .
Mode of Action
This compound, like L-Leucine, activates the mTOR signaling pathway . This activation leads to a series of biochemical reactions that promote protein synthesis and cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mTOR signaling pathway . Activation of this pathway leads to increased protein synthesis and cell growth . Additionally, L-Leucine is involved in other metabolic pathways, contributing to various cellular functions .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of L-Leucine, with the deuterium labeling potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties . Deuterium labeling has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The activation of the mTOR signaling pathway by this compound leads to increased protein synthesis and cell growth . This can have various effects at the molecular and cellular levels, depending on the specific cellular context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
L-Leucine-d10 is intended for use as an internal standard for the quantification of L-leucine . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it increases basal insulin secretion and decreases glucose-induced insulin release in INS-1E rat insulinoma cells when used at concentrations of 1, 5, and 10 mM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound decreases triglyceride levels and increases cholesterol accumulation in INS-1E cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It activates the mTOR signaling pathway , which is crucial for protein synthesis and muscle growth. It also has binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. It has been found to be stable, with no significant degradation over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it stimulates skeletal muscle protein synthesis in exercised rats, as well as in food-deprived rats in an mTOR-dependent manner
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can affect its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine-d10 involves the incorporation of deuterium into the L-Leucine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in L-Leucine with deuterium atoms using deuterated solvents under specific conditions.
Chemical Synthesis: Deuterated precursors are used to synthesize this compound through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions: L-Leucine-d10 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to this compound.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce keto acids, while reduction can regenerate this compound from keto acids .
Scientific Research Applications
L-Leucine-d10 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: this compound is used to study protein synthesis and degradation, as well as the regulation of metabolic pathways.
Medicine: Research involving this compound helps in understanding diseases related to amino acid metabolism and developing potential therapeutic interventions.
Comparison with Similar Compounds
L-Leucine-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
L-Leucine: The non-deuterated form of L-Leucine, which also activates the mTOR pathway but lacks the deuterium labeling.
L-Isoleucine: Another branched-chain amino acid with similar metabolic functions but different structural properties.
This compound’s uniqueness lies in its use as a tracer in metabolic studies, providing insights into the dynamics of amino acid metabolism that cannot be obtained with non-deuterated compounds.
Properties
IUPAC Name |
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-ZWFPVXGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584053 | |
Record name | Deuterated L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106972-44-5 | |
Record name | Deuterated L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are deuterated amino acids like L-Leucine-d10 useful in NMR studies of large proteins?
A1: Large proteins present challenges for NMR analysis due to spectral overlap and rapid signal decay. Incorporating deuterated amino acids like this compound can significantly simplify NMR spectra. Deuterium has a smaller gyromagnetic ratio than hydrogen, leading to reduced dipolar coupling and thus, narrower linewidths in the NMR spectra [, ]. This improves resolution and allows for easier identification and assignment of individual resonances, particularly in crowded spectral regions.
Q2: How are specific labeling strategies with deuterated amino acids beneficial?
A2: Strategically incorporating this compound at specific positions within a large protein provides targeted insights into the protein's structure and dynamics. For example, labeling methyl groups in a specific domain allows researchers to focus on that region's interactions or conformational changes [, ]. This targeted approach simplifies data analysis and provides more detailed information about specific protein regions compared to uniform deuteration.
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